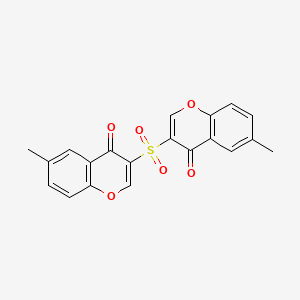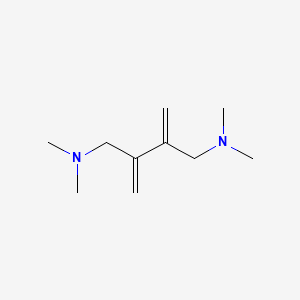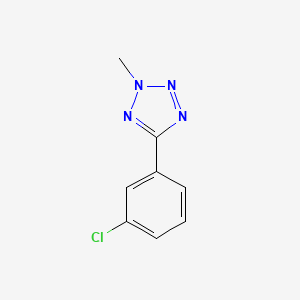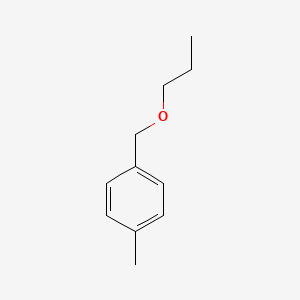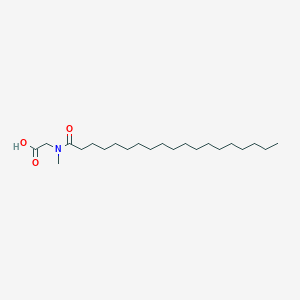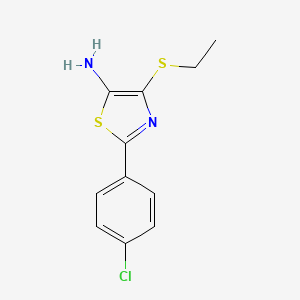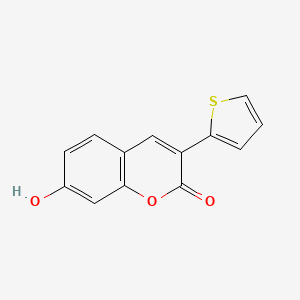
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 7th position and a thienyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-Hydroxycoumarin): Similar structure but lacks the thienyl group.
Herniarin (7-Methoxycoumarin): Similar structure with a methoxy group instead of a hydroxy group.
Coumarin: Basic structure without any substituents at the 7th or 3rd positions.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is unique due to the presence of both the hydroxy and thienyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
91805-21-9 |
|---|---|
Molecular Formula |
C13H8O3S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
7-hydroxy-3-thiophen-2-ylchromen-2-one |
InChI |
InChI=1S/C13H8O3S/c14-9-4-3-8-6-10(12-2-1-5-17-12)13(15)16-11(8)7-9/h1-7,14H |
InChI Key |
OIZFJFDOAJYKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


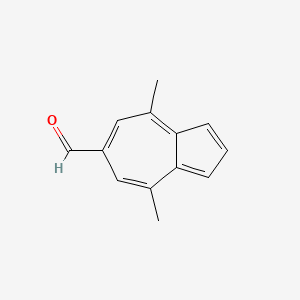
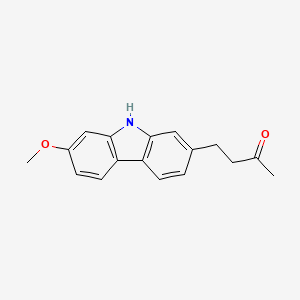
![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
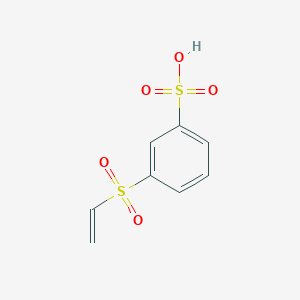
methanone](/img/structure/B14355121.png)
